3-(2-Chlorophenyl)-2-oxopropanoic acid
Overview
Description
“3-(2-Chlorophenyl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known as “3-(2-Chlorophenyl)propionic acid” and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation OC(=O)CCC1=CC=CC=C1Cl
. This indicates that the compound contains a carboxylic acid group (-COOH) and a chlorophenyl group (C6H4Cl).
Physical And Chemical Properties Analysis
“this compound” is a white to cream or pale brown powder . It has a molecular weight of 184.62 g/mol .
Scientific Research Applications
Synthesis of Derivatives and Complexes :
- It has been used in the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic Acid Derivatives, which are produced by reacting 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes. This process involves catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi et al., 2008).
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their anti-tumor activities. These complexes showed inhibitory actions on human colorectal carcinoma cells (Aboelmagd et al., 2021).
Antimicrobial Applications :
- The compound has been used to create novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones with demonstrated antimicrobial activity (Hassanin & Ibrahim, 2012).
Analytical Chemistry :
- In analytical chemistry, it's utilized in countercurrent chromatography for the enantioseparation of isomeric α-(chlorophenyl)propanoic acid. This involves studying the influence of chlorine substituents in chiral separation (Jin et al., 2019).
Environmental Applications :
- Studies have also looked into the removal of chlorophenols from aqueous media, where compounds like 3-chlorophenol are extracted using hydrophobic deep eutectic solvents. This research is significant for environmental safety and pollution control (Adeyemi et al., 2020).
properties
IUPAC Name |
3-(2-chlorophenyl)-2-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCFQZLUEGKLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293835 | |
Record name | 2-Chloro-α-oxobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37928-23-7 | |
Record name | 2-Chloro-α-oxobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37928-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-α-oxobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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